![molecular formula C18H17N3O3S2 B4165796 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B4165796.png)
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also contains a morpholine moiety and a phenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted pyrimidine-4-carboxylic acids with thiophene derivatives. The reaction conditions typically include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a carbonylation process . Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired thienopyrimidine derivatives . Industrial production methods may involve multi-step synthetic approaches to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety or the phenyl group can be replaced with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways and the induction of cell death in cancer cells . The compound may also interact with DNA or RNA, leading to the inhibition of nucleic acid synthesis and the suppression of viral replication.
Comparison with Similar Compounds
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
2-thioxopyrimidines: These compounds also contain a thieno[2,3-d]pyrimidine core but differ in the substitution patterns and functional groups attached to the core structure.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have a carboxylic acid group at the 4-position of the thieno[2,3-d]pyrimidine core, which can be further derivatized to form amides or esters.
Morpholine-containing thienopyrimidines: These compounds contain a morpholine moiety similar to this compound but may have different substitution patterns on the thienopyrimidine core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-14(21-6-8-24-9-7-21)11-26-18-19-16(23)15-13(10-25-17(15)20-18)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQFMXUIKVEHFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.